molecular formula C6H8N4O4 B2412046 N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine CAS No. 1046468-89-6

N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine

Cat. No.: B2412046
CAS No.: 1046468-89-6
M. Wt: 200.154
InChI Key: SFXBUUPMNUPZDG-UHFFFAOYSA-N
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Description

“N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine” is a chemical compound with the molecular formula C6H8N4O4 . It’s a derivative of pyrazole, which is a class of compounds known for their diverse pharmacological effects .

Scientific Research Applications

Chemical Properties and Structural Analysis

  • Chemical Analysis : N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine exhibits specific chemical properties, including the formation of hydrogen bonds, which contribute to its potential applications in various scientific fields. These properties are explored through the study of related compounds, such as the glycine methyl ester fragment's involvement in intramolecular N—H⋯O hydrogen bonds (Xiao Han, Xiaodong Yang, & Xiaochang Dai, 2011) and the stabilization of the compound in an enamine–keto form, which is facilitated by strong intramolecular N—H⋯O hydrogen bonds (Xin Zhang, Hualing Zhu, Hai-Zhen Xu, & M. Dong, 2004).

Biological Activity and Potential Therapeutic Applications

  • Bioactivity in Neurological Disorders : Studies have shown that derivatives of this compound may play a significant role in neurological disorders. For instance, a compound structurally related to this compound, identified as a Glycine Transporter 1 (GlyT1) inhibitor, shows potential in the treatment of conditions like schizophrenia and is characterized by its significant GlyT1 inhibitory activity and ability to increase cerebrospinal fluid glycine concentration in rats (Shuji Yamamoto et al., 2016).

Properties

IUPAC Name

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-3-5(10(13)14)6(9-8-3)7-2-4(11)12/h2H2,1H3,(H,11,12)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBUUPMNUPZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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